
3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a brominated furan ring and a pyrazole moiety, which contribute to its reactivity and functionality in different chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the bromination of 2-methylfuran to obtain 5-bromo-2-methylfuran, followed by its reaction with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the brominated furan ring or the pyrazole moiety.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents into the furan ring.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The brominated furan ring and pyrazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromo-2-methylfuran-3-yl)-2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazine
- (5-Bromo-2-methylfuran-3-yl)-(6-methyl-1-oxo-1,4-thiazepan-4-yl)methanone
- (5-Bromo-2-methylfuran-3-yl)-[4-(2-hydroxyethyl)azepan-1-yl]methanone
Uniqueness
What sets 3-(5-Bromo-2-methylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine apart from similar compounds is its specific combination of a brominated furan ring and a pyrazole moiety
Propiedades
Fórmula molecular |
C9H10BrN3O |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
5-(5-bromo-2-methylfuran-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-5-6(3-8(10)14-5)7-4-9(11)13(2)12-7/h3-4H,11H2,1-2H3 |
Clave InChI |
RGDCNYVJCZGFDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)Br)C2=NN(C(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



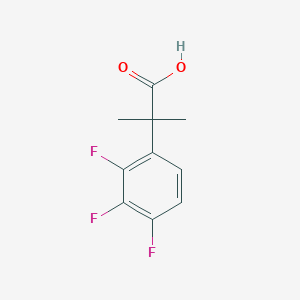
![tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13305026.png)

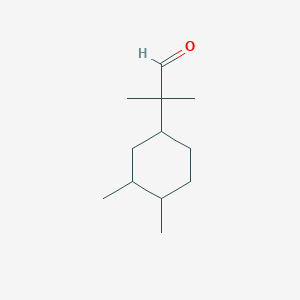
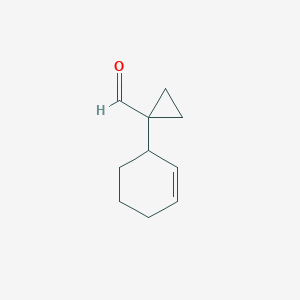
![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
![Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13305058.png)
![2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)
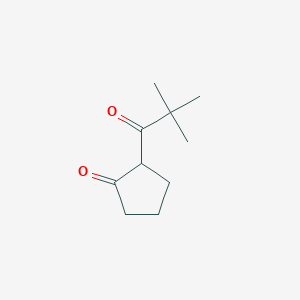
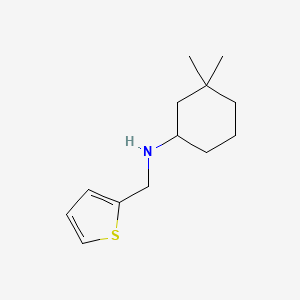
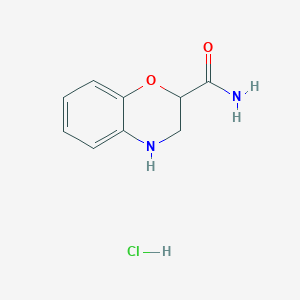
amine](/img/structure/B13305093.png)
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
